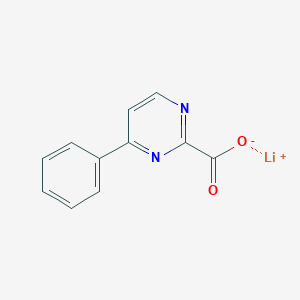

Lithium;4-phenylpyrimidine-2-carboxylate

Description

Overview of Pyrimidine (B1678525) Carboxylates in Chemical Research

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms, is a fundamental core in numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA. gsconlinepress.comresearchgate.netnih.gov When a carboxylate group (-COO⁻) is attached to this ring, the resulting pyrimidine carboxylates become versatile building blocks in medicinal and agricultural chemistry. chemimpex.com

In chemical research, pyrimidine carboxylates are recognized as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. mdpi.commdpi.com Their synthetic accessibility and the diverse pharmacological activities of their derivatives make them a focal point of drug discovery. researchgate.netmdpi.com These compounds have been investigated for a multitude of therapeutic applications, as detailed in the table below.

| Reported Biological Activities of Pyrimidine Derivatives |

| Anticancer gsconlinepress.commdpi.comnih.gov |

| Antiviral researchgate.netnih.gov |

| Antimicrobial nih.govnih.gov |

| Anti-inflammatory nih.govnih.gov |

| Antifungal nih.govnih.gov |

| Antihypertensive gsconlinepress.comnih.gov |

| Antioxidant gsconlinepress.comnih.gov |

| Anticonvulsant nih.govnih.gov |

This table summarizes the broad spectrum of biological activities associated with various pyrimidine-based compounds as reported in chemical research.

The carboxylate moiety enhances the molecule's utility, often serving as a key intermediate for the synthesis of more complex pharmaceuticals. chemimpex.com For example, pyrimidine-2-carboxylic acid is a crucial precursor in the development of novel antiviral and anticancer agents. chemimpex.com Similarly, derivatives of pyrimidine-4-carboxylic acid have been synthesized and evaluated for various biological activities. ucla.edunih.gov

Significance of the 4-Phenylpyrimidine-2-carboxylate Moiety

The specific arrangement of substituents on the pyrimidine ring profoundly influences its chemical properties and biological activity. The 4-phenylpyrimidine-2-carboxylate scaffold features a phenyl group (-C₆H₅) at the fourth position and a carboxylate group at the second position. This particular substitution pattern creates a unique molecular architecture that has been explored in several research contexts.

The presence of a phenyl group can significantly impact the molecule's therapeutic efficacy. For instance, research has shown that substituting a 4-chlorophenyl group onto a pyrimidine nucleus enhances its anti-cancer effectiveness. gsconlinepress.com Phenylpyrimidine structures are investigated for a variety of therapeutic targets. Derivatives of 2-phenylpyrimidine have been designed as novel antifungal agents, nih.gov while certain 4-arylpyrimidines have been studied as potential anti-inflammatory COX-2 inhibitors. nih.gov

The combination of a phenyl group at C4 and a carboxylate at C2 is of interest for creating targeted inhibitors. For example, a related scaffold, 2-mercapto-6-phenylpyrimidine-4-carboxylic acid, has been used to design potent xanthine oxidase inhibitors for treating hyperuricemia. nih.gov The phenyl group in such structures often plays a crucial role in binding to hydrophobic pockets within enzymes, while the carboxylate group can form key electrostatic interactions or hydrogen bonds, anchoring the molecule to its biological target.

While specific research on the 4-phenylpyrimidine-2-carboxylate moiety itself is not extensively documented in mainstream literature, its structural components are well-established pharmacophores. The lithium salt, Lithium;4-phenylpyrimidine-2-carboxylate, combines this organic scaffold with a lithium cation. The formation of such a salt would typically involve the reaction of 4-phenylpyrimidine-2-carboxylic acid with a lithium base, analogous to the synthesis of lithium pyridine-2-carboxylate. ontosight.ai This salt formation increases polarity and can modify the compound's solubility and bioavailability, which are critical parameters in pharmaceutical development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;4-phenylpyrimidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2.Li/c14-11(15)10-12-7-6-9(13-10)8-4-2-1-3-5-8;/h1-7H,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFYXCORGVERDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)C2=NC(=NC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Phenylpyrimidine 2 Carboxylic Acid and Its Derivatives

Direct Synthetic Routes for 4-Phenylpyrimidine-2-carboxylic Acid

Direct synthesis of 4-phenylpyrimidine-2-carboxylic acid can be approached through the chemical modification of a pre-formed 4-phenylpyrimidine (B189444) ring system.

Oxidation Reactions in 4-Phenylpyrimidine Systems

A common strategy for introducing a carboxylic acid group onto a heterocyclic ring is the oxidation of a more reduced precursor, such as a methyl or hydroxymethyl group. For the synthesis of 4-phenylpyrimidine-2-carboxylic acid, this would typically involve the oxidation of a starting material like 2-methyl-4-phenylpyrimidine (B1583994) or 2-hydroxymethyl-4-phenylpyrimidine.

While specific literature detailing this exact transformation on the 4-phenylpyrimidine-2-carboxylate scaffold is not abundant, the oxidation of similar methyl-substituted pyrimidines is a known process. For instance, the oxidation of methyl groups on other pyrimidine (B1678525) systems, such as 6-methyl-2,4-dioxopyrimidine, has been studied using reagents like selenium oxide. This suggests that a suitable oxidizing agent could effectively convert a methyl group at the 2-position of 4-phenylpyrimidine into the desired carboxylic acid. The choice of oxidant would be crucial to avoid degradation of the pyrimidine ring.

Preparation of Alkyl 4-Phenylpyrimidine-2-carboxylate Esters

The most prevalent method for constructing the pyrimidine ring is through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. To synthesize alkyl 4-phenylpyrimidine-2-carboxylates, benzamidine (B55565) is the clear choice for the amidine component, as it provides the phenyl group at the desired position.

This reaction involves the condensation of benzamidine hydrochloride with a β-ketoester. The selection of the β-ketoester is critical for defining the substitution pattern on the resulting pyrimidine ring. For the synthesis of an alkyl 4-phenylpyrimidine-2-carboxylate, a 1,3-dielectrophilic compound such as an ethyl 2,4-dioxobutanoate derivative would serve as a suitable partner. The reaction typically proceeds by heating the reactants in a suitable solvent, often with a base to facilitate the cyclization.

A related synthesis of a 5-acyl-2-phenylpyrimidine-4-carboxylate was achieved through the cyclocondensation of a β-enamino diketone with benzamidine hydrochloride, highlighting the versatility of this general approach. researchgate.net

Table 1: Representative Cyclocondensation for Ester Synthesis

| Reactant 1 | Reactant 2 | Product | Conditions |

| Benzamidine Hydrochloride | Ethyl 2,4-dioxobutanoate | Ethyl 4-phenylpyrimidine-2-carboxylate | Heating in solvent (e.g., Ethanol) |

| β-Enamino Diketone | Benzamidine Hydrochloride | 5-Acyl-2-phenylpyrimidine-4-carboxylate | Not specified researchgate.net |

Synthesis of Hydrazide Derivatives from 4-Phenylpyrimidine-2-carboxylate

Hydrazide derivatives are valuable synthetic intermediates, often used to prepare a variety of other heterocyclic compounds. The conversion of an ester, such as ethyl 4-phenylpyrimidine-2-carboxylate, into its corresponding hydrazide is a standard and generally high-yielding reaction.

The procedure involves reacting the ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent like ethanol. The reaction mixture is heated under reflux for several hours. Upon cooling, the hydrazide product, being less soluble than the starting ester, often precipitates from the solution and can be collected by filtration. This method is widely applied in heterocyclic chemistry. For example, pyrazinoic acid hydrazide is successfully synthesized from ethyl-pyrazinoate by reacting it with hydrazine hydrate. However, it is noteworthy that this transformation is not universally successful; attempts to directly form certain pyrazole-4-carbohydrazides from their corresponding ethyl esters using hydrazine hydrate were reported to be unsuccessful, leading instead to other rearrangement or decomposition products. researchgate.net

Table 2: General Conditions for Hydrazide Formation

| Starting Material | Reagent | Solvent | Condition | Product |

| Ethyl 4-phenylpyrimidine-2-carboxylate | Hydrazine Hydrate | Ethanol | Reflux | 4-Phenylpyrimidine-2-carbohydrazide |

| Ethyl-pyrazinoate | Hydrazine Hydrate | Not specified | Not specified | Pyrazinoic acid hydrazide |

General Strategies for Pyrimidine Carboxylic Acid Synthesis

The synthesis of the pyrimidine core of pyrimidine carboxylic acids is dominated by cyclocondensation reactions. These methods build the heterocyclic ring from acyclic precursors and are highly versatile, allowing for the introduction of various substituents.

The most fundamental approach involves the reaction between a 1,3-dielectrophilic compound and a 1,3-dinucleophilic compound. researchgate.net Amidines, such as benzamidine, serve as the common dinucleophile, providing the N1 and C2 atoms of the pyrimidine ring. The dielectrophilic component is typically a β-diketone, β-ketoester, or a related 1,3-dicarbonyl species, which provides the remaining atoms of the ring (C4, C5, C6, and N3, with the nitrogen often coming from a source like urea (B33335) or thiourea (B124793) in some variations). researchgate.netorganic-chemistry.org

For instance, the synthesis of 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivatives has been accomplished using ketoenol acids and thiourea as the starting materials. nih.gov Another variation involves the ultrasound-promoted cyclocondensation of β-keto esters and amidines to yield 4-pyrimidinols, which can be further functionalized. organic-chemistry.org These examples underscore the flexibility of using different combinations of 1,3-dicarbonyls and amidine-type reagents to construct a wide array of substituted pyrimidine carboxylic acids and their precursors.

Table 3: Overview of General Pyrimidine Synthesis Strategies

| Dinucleophile (N-C-N source) | Dielectrophile (C-C-C source) | Resulting Core Structure | Reference |

| Amidine | β-Ketoester | Substituted Pyrimidine | researchgate.net |

| Thiourea | Ketoenol Acid | Mercaptopyrimidine Carboxylic Acid | nih.gov |

| Amidine | β-Keto Ester | 4-Pyrimidinol | organic-chemistry.org |

Formation of Lithium 4 Phenylpyrimidine 2 Carboxylate

Principles of Carboxylate Salt Formation with Lithium

The synthesis of lithium carboxylate salts is a common practice in organic synthesis and medicinal chemistry. These salts often exhibit improved stability, crystallinity, and solubility in water compared to their parent carboxylic acids. The fundamental principle behind the formation of a lithium carboxylate salt is the reaction of a carboxylic acid with a lithium base.

The general reaction can be represented as:

R-COOH + Li-Base → R-COO⁻Li⁺ + H-Base⁺

In this reaction, the acidic proton of the carboxylic acid group (R-COOH) is transferred to the lithium base. Common lithium bases used for this purpose include lithium hydroxide (B78521) (LiOH) and lithium carbonate (Li₂CO₃). The choice of base can be influenced by the reactivity of the carboxylic acid and the desired reaction conditions.

Another method for preparing lithium carboxylate salts involves the saponification of esters with a lithium base, such as lithium hydroxide. The lithium cation is believed to enhance the activation of the carbonyl group towards hydrolysis due to its strong coordination with the carbonyl oxygen.

The following table summarizes common lithium bases used in the formation of carboxylate salts:

| Lithium Base | Chemical Formula | Common Applications |

| Lithium Hydroxide | LiOH | Direct neutralization of carboxylic acids; Saponification of esters google.com |

| Lithium Carbonate | Li₂CO₃ | Reaction with carboxylic acids |

| n-Butyllithium | n-BuLi | Reaction with carbon dioxide to form lithium carboxylates after workup wikipedia.org |

The nomenclature for these salts, according to IUPAC rules, involves naming the cation (lithium) followed by the name of the carboxylate anion, where the "-ic acid" suffix of the carboxylic acid is replaced with "-ate". For instance, the lithium salt of pentanoic acid is named lithium pentanoate.

Considerations for Lithium Salt Synthesis of Pyrimidine (B1678525) Carboxylates

The synthesis of lithium salts of pyrimidine carboxylates, such as Lithium 4-phenylpyrimidine-2-carboxylate, requires careful consideration of the pyrimidine ring's chemical properties. The pyrimidine core is a heterocyclic aromatic compound, and its reactivity can be influenced by the substituents attached to it.

The general approach to synthesizing Lithium 4-phenylpyrimidine-2-carboxylate would first involve the synthesis of 4-phenylpyrimidine-2-carboxylic acid. Various methods for the synthesis of pyrimidine derivatives have been reported, often involving condensation reactions. growingscience.comorganic-chemistry.org For instance, polysubstituted pyrimidines can be formed through the base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines.

Once the 4-phenylpyrimidine-2-carboxylic acid is obtained, the formation of the lithium salt would proceed by reacting it with a suitable lithium base, as outlined in the previous section. However, specific considerations for this particular synthesis include:

Stability of the Pyrimidine Ring: The conditions used for salt formation (e.g., pH, temperature) should be mild enough to avoid any unwanted reactions or degradation of the pyrimidine ring.

Solvent Choice: The choice of solvent is crucial for ensuring the solubility of both the carboxylic acid and the lithium base, as well as for facilitating the crystallization of the final salt product.

Purification: After the reaction, the lithium salt needs to be isolated and purified. This may involve techniques such as filtration, washing with appropriate solvents to remove unreacted starting materials and byproducts, and recrystallization to obtain a product of high purity.

The following table outlines a general, hypothetical reaction scheme for the formation of Lithium 4-phenylpyrimidine-2-carboxylate:

| Reactant 1 | Reactant 2 | Product | General Reaction Type |

| 4-phenylpyrimidine-2-carboxylic acid | Lithium Hydroxide (LiOH) | Lithium 4-phenylpyrimidine-2-carboxylate | Acid-Base Neutralization |

It is important to note that while the general principles of forming lithium carboxylate salts are well-established, the specific optimal conditions for the synthesis of Lithium 4-phenylpyrimidine-2-carboxylate would need to be determined empirically.

Chemical Reactivity and Transformation Pathways of 4 Phenylpyrimidine 2 Carboxylate Derivatives

Nucleophilic Substitution Reactions Involving the Carboxylate Moiety

The carboxylate group at the 2-position of the 4-phenylpyrimidine (B189444) scaffold is a key site for nucleophilic substitution reactions, allowing for the formation of various derivatives such as esters and amides. These transformations are fundamental in modifying the compound's properties for various applications.

Esterification: The conversion of 4-phenylpyrimidine-2-carboxylic acid to its corresponding esters can be achieved through several standard methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and typically, the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com Alternatively, other reagents can be employed to facilitate esterification under milder conditions. For instance, the use of dialkyl dicarbonates in the presence of a Lewis acid, such as magnesium chloride, provides an efficient route to esters. organic-chemistry.org

Amide Formation: The synthesis of amides from 4-phenylpyrimidine-2-carboxylic acid involves its reaction with a primary or secondary amine. Direct reaction often requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org More commonly, the carboxylic acid is first activated to enhance its reactivity. Reagents like thionyl chloride (SOCl₂) can convert the carboxylic acid into a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. rsc.org Coupling reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (PyBOP), are also effective for promoting amide bond formation between a carboxylic acid and an amine under mild conditions. nih.gov

| Reaction Type | Reagents | Product | Key Features |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction; alcohol often used as solvent. masterorganicchemistry.com |

| Amide Formation | Amine, Activating Agent (e.g., SOCl₂, PyBOP) | Amide | Activation of the carboxylic acid enhances reactivity. rsc.orgnih.gov |

Reduction Chemistry of the Carboxylic Acid Functionality with Lithium Reagents

The carboxylic acid functionality of 4-phenylpyrimidine-2-carboxylic acid can be reduced to a primary alcohol using powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄). chemguide.co.uk This transformation is a staple in organic synthesis for converting carboxylic acids to their corresponding alcohols.

The reaction with LiAlH₄ is typically carried out in a dry, aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Due to the acidic nature of the carboxylic acid proton, the first equivalent of the hydride reagent acts as a base, deprotonating the carboxylic acid to form a lithium carboxylate salt and hydrogen gas. masterorganicchemistry.com Subsequently, further equivalents of LiAlH₄ reduce the carboxylate to the primary alcohol. The reaction proceeds through an aldehyde intermediate, which is immediately reduced to the alcohol. chemguide.co.uk It is not possible to stop the reaction at the aldehyde stage with a strong reducing agent like LiAlH₄. chemguide.co.uk An acidic workup is required to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol product. chemistrysteps.com

It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. chemguide.co.ukchemistrysteps.com

| Reducing Agent | Solvent | Intermediate | Final Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Aldehyde | Primary Alcohol |

A study on the reduction of related pyrimidine (B1678525) carboxylates, such as ethyl 2-methylthiopyrimidine-5-carboxylate, with LiAlH₄ has shown that under certain conditions, reduction of the pyrimidine ring itself can occur, leading to dihydropyrimidine (B8664642) derivatives as the main products. researchgate.net This highlights that the reaction outcome can be influenced by the specific substituents on the pyrimidine ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the pyrimidine ring at the 4-position is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto this ring. The pyrimidine ring itself is an electron-withdrawing group, which deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta and para positions.

A key example of this reactivity is the nitration of 4-phenylpyrimidine. The regiochemical outcome of this reaction is highly dependent on the nitrating agent used. cdnsciencepub.com

Nitration with Mixed Acid (HNO₃/H₂SO₄): When 4-phenylpyrimidine is nitrated using a mixture of nitric acid and sulfuric acid, the substitution occurs on the phenyl ring, yielding a mixture of 4-(meta-nitrophenyl)pyrimidine and 4-(ortho-nitrophenyl)pyrimidine. cdnsciencepub.com

Nitration with Nitric Acid-Trifluoroacetic Anhydride (B1165640): Using a combination of nitric acid and trifluoroacetic anhydride as the nitrating agent leads to the formation of all three isomers: 4-(ortho-nitrophenyl)pyrimidine, 4-(meta-nitrophenyl)pyrimidine, and 4-(para-nitrophenyl)pyrimidine. cdnsciencepub.com

Nitration with Nitric Acid-Acetic Anhydride: A different reaction pathway is observed with nitric acid and acetic anhydride, where addition to the pyrimidine ring occurs, leading to the formation of 2,4-diacetoxy-1,3,5-trinitro-6-phenyl-1,2,3,4-tetrahydropyrimidine. cdnsciencepub.com

This demonstrates that while the phenyl ring can be functionalized via electrophilic substitution, the reaction conditions must be carefully chosen to achieve the desired outcome and to avoid reactions on the pyrimidine ring. cdnsciencepub.com The presence of activating or deactivating groups on the pyrimidine ring can further influence the rate and regioselectivity of electrophilic substitution on the appended phenyl ring. csu.edu.au

| Nitrating Agent | Products | Reference |

| HNO₃ / H₂SO₄ | 4-(o-nitrophenyl)pyrimidine and 4-(m-nitrophenyl)pyrimidine | cdnsciencepub.com |

| HNO₃ / Trifluoroacetic Anhydride | 4-(o-nitrophenyl)pyrimidine, 4-(m-nitrophenyl)pyrimidine, and 4-(p-nitrophenyl)pyrimidine | cdnsciencepub.com |

| HNO₃ / Acetic Anhydride | 2,4-diacetoxy-1,3,5-trinitro-6-phenyl-1,2,3,4-tetrahydropyrimidine | cdnsciencepub.com |

Cycloaddition and Condensation Reactions for Scaffold Derivatization (e.g., Thiadiazoles, Oxadiazoles)

The carboxylate functionality of 4-phenylpyrimidine-2-carboxylate serves as a versatile handle for the construction of fused and appended heterocyclic systems, such as thiadiazoles and oxadiazoles, through cycloaddition and condensation reactions. These derivatizations are significant for modifying the biological and chemical properties of the parent molecule.

Synthesis of 1,3,4-Oxadiazoles: A common pathway to synthesize 1,3,4-oxadiazole (B1194373) derivatives from a pyrimidine carboxylate involves a multi-step sequence. First, the ester, such as ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is converted to the corresponding carbohydrazide (B1668358) by reaction with hydrazine (B178648) hydrate (B1144303). researchgate.net This pyrimidine-5-carbohydrazide (B3028944) can then be cyclized with various reagents to form the 1,3,4-oxadiazole ring. researchgate.netnih.gov For example, reaction of the carbohydrazide with an aromatic acid in the presence of a dehydrating agent like phosphoryl chloride yields the corresponding 5-aryl-1,3,4-oxadiazole derivative. derpharmachemica.com

Synthesis of 1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from pyrimidine carboxylic acid derivatives follows a similar logic. The pyrimidine carbohydrazide intermediate can be reacted with a sulfur-containing reagent to form the thiadiazole ring. For instance, cyclization of a carbohydrazide with thiosemicarbazide (B42300) followed by treatment with a dehydrating agent can lead to the formation of a thiadiazole moiety. sbq.org.br A general method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. nih.govjocpr.com

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

| 1,3,4-Oxadiazole | Pyrimidine-carbohydrazide | Aromatic acids, POCl₃ researchgate.netderpharmachemica.com |

| 1,3,4-Thiadiazole | Pyrimidine-carbohydrazide | Thiosemicarbazide, dehydrating agents sbq.org.brnih.govjocpr.com |

Rearrangement Reactions in Fused Pyrimidine Systems

Fused pyrimidine systems, which can be synthesized from derivatives of 4-phenylpyrimidine-2-carboxylate, can undergo rearrangement reactions, with the Dimroth rearrangement being a notable example. wikipedia.org This rearrangement involves the isomerization of certain heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange places through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov

In the context of pyrimidines, the Dimroth rearrangement is observed in systems like 1-alkyl-2-iminopyrimidines, which can isomerize to 2-alkylaminopyrimidines. wikipedia.org The reaction is often facilitated by heat or occurs under acidic or basic conditions. nih.gov For instance, the rearrangement of 1,2-dihydro-2-imino-1-methyl-5-(p-substituted phenyl)pyrimidines has been studied, and the rates were found to be influenced by the electronic nature of the substituent on the phenyl ring. rsc.org Although the conjugation between the phenyl and pyrimidine rings may be limited due to a significant interplanar angle, the rearrangement rates show a qualitative correlation with the electronic properties of the substituents. rsc.org

The mechanism of the Dimroth rearrangement in pyrimidines typically involves the nucleophilic addition of water or hydroxide (B78521) to the C2 position, followed by ring opening to an amino-aldehyde intermediate, and subsequent ring closure to the rearranged product. wikipedia.org This type of rearrangement is a crucial consideration in the synthesis and reactivity of substituted pyrimidines and their fused analogues, as it can lead to the formation of isomeric products. nih.govresearchgate.net

Phosphonic Acid Replacement of Carboxylic Acid Functionality

The replacement of the carboxylic acid group in 4-phenylpyrimidine-2-carboxylic acid with a phosphonic acid moiety represents a significant structural modification that can substantially alter the physicochemical properties of the molecule. This bioisosteric replacement is a strategy sometimes employed in medicinal chemistry to modulate properties such as acidity, solubility, and binding interactions.

Phosphonic acids are generally more acidic than their carboxylic acid counterparts. The first pKa value for a phosphonic acid is typically 2 to 3 log units lower than that of the corresponding carboxylic acid. This increased acidity means that the phosphonic acid group will be more readily deprotonated at physiological pH.

While a direct, one-step conversion of a carboxylic acid to a phosphonic acid is not a standard transformation, phosphonic acid derivatives of pyrimidines can be synthesized through various methods. One common approach involves the use of the Michaelis-Arbuzov reaction, where a halopyrimidine is reacted with a trialkyl phosphite. Subsequent hydrolysis of the resulting phosphonate (B1237965) ester yields the desired phosphonic acid.

The substitution of a carboxylic acid with a phosphonic acid can lead to:

Increased Acidity: As mentioned, phosphonic acids are stronger acids.

Altered Lipophilicity: This substitution can also impact the molecule's partition coefficient (log P), which is a measure of its lipophilicity.

Enhanced Metal Chelating Properties: The phosphonate group is a more effective metal chelator than the carboxylate group.

A study that prepared a series of heterocyclic carboxylic and phosphonic acids found that the log P values for both types of compounds were generally below 2, and the pK₁ values for the heterocyclic phosphonic acids were significantly lower than for the corresponding carboxylic acids.

Coordination Chemistry and Supramolecular Assembly

4-Phenylpyrimidine-2-carboxylate as a Ligand in Metal-Organic Frameworks (MOFs)

The 4-phenylpyrimidine-2-carboxylate anion is a versatile ligand for constructing Metal-Organic Frameworks (MOFs). As a member of the azine carboxylic acid family, it possesses both a carboxylate group and ring nitrogen atoms, which can act as coordination sites for metal ions. The presence of multiple binding sites allows it to bridge metal centers, forming extended one-, two-, or three-dimensional networks. The phenyl substituent can also influence the resulting framework through steric effects and by participating in π–π stacking interactions, which can add to the stability and affect the aggregation of the final structure. rsc.org

The design of the organic linker is a critical factor in determining the final structure and properties of a MOF. researchgate.net The judicious selection of a linker's size, geometric shape, and the number and position of its coordinating functional groups allows for the creation of diverse and predictable network topologies. researchgate.net For carboxylate-based linkers, several key principles guide the design of functional MOFs:

Connectivity and Geometry: The number of carboxylate groups (denticity) and their relative orientation on the linker's backbone dictate the dimensionality and topology of the resulting framework. For example, linear dicarboxylates often lead to cubic pore geometries, whereas trigonal tricarboxylates can produce more spherical cage-like structures. wikipedia.org

Rigidity and Flexibility: Rigid linkers provide strength and permanence to the framework's pores, while flexible linkers can allow for dynamic structural changes in response to external stimuli. researchgate.net

The combination of metal coordination preference and linker geometry ultimately determines the final size and shape of the pores within the MOF. cd-bioparticles.net

Table 1: Key Design Principles for Carboxylate MOF Linkers

| Design Principle | Description | Impact on MOF Structure |

| Connectivity | The number of coordinating groups (e.g., carboxylates) on the linker. | Higher connectivity can increase framework stability and create more complex topologies. researchgate.net |

| Geometry | The spatial arrangement of coordinating groups (e.g., linear, bent, trigonal). | Directly influences the geometry of the pores and the overall network topology. wikipedia.orgnih.govfrontiersin.org |

| Rigidity | The structural stiffness of the linker's backbone. | Promotes the formation of stable, porous structures with permanent voids. researchgate.net |

| Functionalization | The presence of additional chemical groups on the linker. | Modifies the chemical environment of the pores, affecting properties like gas sorption and catalysis. rsc.org |

The use of pyrimidine (B1678525) carboxylate ligands has led to a rich variety of MOF architectures. The specific structure obtained depends on factors such as the metal ion used, the presence of other ligands, and the reaction conditions. rsc.org Research on related systems demonstrates that even subtle changes, such as the choice of the metal cation (e.g., Zn vs. Cd), can result in different structural dimensionalities. mdpi.com

Frameworks constructed from phenylpyrimidine-carboxylate ligands have shown structures ranging from discrete, carboxylate-bridged dimers to extended 1D chains and 2D layers. rsc.org The carboxylate group in these systems can adopt various bridging modes, including anti-anti and syn-anti, which, along with the coordination of the pyrimidine nitrogens, contributes to this structural diversity. rsc.org For instance, pyrimidine-4,6-dicarboxylate has been used to build a 3D MOF with a novel and complex topology featuring cubic building units. mdpi.com The ability of the pyrimidine carboxylate ligand to adopt multiple coordination modes allows for the construction of a wide range of framework architectures with varying dimensionalities and properties. acs.org

Lithium Coordination Chemistry with Pyrimidine Carboxylates

The coordination chemistry of lithium with pyrimidine carboxylates is characterized by the formation of multidimensional coordination polymers. rsc.org The small size and high charge density of the Li⁺ ion favor coordination with hard donors like oxygen and nitrogen atoms.

In lithium-carboxylate structures, the lithium ion is typically coordinated by oxygen atoms from the carboxylate groups and often by solvent molecules, such as water. Density functional theory studies indicate that for the Li⁺ ion, a 3-fold coordination by carboxylate oxygen atoms is an optimal and stable arrangement. nih.gov However, 4-fold coordination is also common. nih.gov

These primary coordination environments assemble into larger network architectures. Lithium coordination polymers based on carboxylates have been synthesized with 1D chain, 2D sheet, and 3D framework structures. rsc.org The final dimensionality is governed by how the organic ligands bridge the lithium centers. The coordination can involve various inorganic motifs, such as discrete tetrahedra or larger tetrameric clusters of lithium ions, which are then linked by the carboxylate ligands to form the extended network. rsc.org

Table 2: Common Lithium-Carboxylate Coordination Features

| Feature | Description | Reference |

| Coordination Number | Typically 3 or 4 for Li⁺ with carboxylate oxygens. | nih.gov |

| Coordinating Atoms | Primarily carboxylate oxygen atoms; solvent molecules (e.g., H₂O) are also common. | |

| Inorganic Motifs | Can form discrete LiO₄ tetrahedra or larger clusters (e.g., tetramers). | rsc.org |

| Network Architectures | Can range from 1D chains to 2D sheets and 3D frameworks. | rsc.org |

The geometry of the ligand is a powerful tool for controlling the architecture of the final supramolecular assembly. nih.govnih.gov The directionality of the coordination bonds translates the geometric information of the ligand to the final structure. nih.govfrontiersin.org This principle is well-documented in MOF chemistry, where the shape of the linker directly influences the shape of the pores. wikipedia.org

For example, a linear ligand like terephthalic acid tends to form square or cubic structural motifs, while a ligand with a 120-degree angle between its coordinating groups, such as benzene-1,3,5-tricarboxylic acid, promotes the formation of hexagonal or triangular structures. wikipedia.org By carefully designing the angles between the carboxylate group and the phenyl ring on the 4-phenylpyrimidine-2-carboxylate ligand, it is possible to direct the assembly towards specific geometric outcomes, thereby controlling the topology and properties of the resulting lithium-based supramolecular structure. nih.gov

Intermolecular Interactions in Lithium Pyrimidine Carboxylate Systems (e.g., Hydrogen Bonding)

The crystal structures of lithium carboxylate complexes are significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a pivotal role in the cohesion of the crystal lattice. In analogous lithium complexes with azine carboxylic acid ligands, extensive networks of hydrogen bonds are observed, primarily involving coordinated water molecules as donors and the carboxylate oxygen atoms as acceptors. These interactions lead to the formation of higher-order structures, such as molecular columns or three-dimensional frameworks.

The strength of these interactions can be influenced by the specific geometry of the complex and the nature of the substituents on the pyrimidine ring. Theoretical studies on related systems highlight the cooperative nature of lithium bonds and hydrogen bonds, where the presence of one can enhance the strength of the other. nih.gov This synergy is a key factor in the formation of stable and well-defined supramolecular structures.

Below is a table summarizing the typical intermolecular interactions observed in related lithium carboxylate complexes:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Supramolecular Assembly |

| Hydrogen Bond | Coordinated Water (O-H) | Carboxylate Oxygen | 2.6 - 2.9 | Crystal cohesion, formation of chains and layers |

| Hydrogen Bond | Amino Group (N-H) | Carboxylate Oxygen | 2.8 - 3.1 | Linking molecular units |

| π-π Stacking | Pyrimidine/Phenyl Ring | Pyrimidine/Phenyl Ring | 3.3 - 3.8 | Stabilization of crystal packing tandfonline.com |

| Lithium Bond | Lithium Ion | π-system of aromatic ring | Variable | Can contribute to overall stability |

Exo- and Endo-receptor Properties in Supramolecular Structures with Lithium Ion-Selective Components

The concept of exo- and endo-receptors is central to supramolecular chemistry, describing the ability of a host molecule to bind guests either on its exterior surface (exo) or within a cavity (endo). In the context of lithium ion-selective systems, pyrimidine carboxylates can be incorporated into larger supramolecular architectures that exhibit such properties. These structures are designed to have specific binding sites for cations like Li+. nih.gov

Novel supramolecular structures have been synthesized that feature distinct regions for binding different types of ions. For instance, a system could incorporate a lithium ion-selective component alongside a binding site for a transition metal. nih.gov The pyrimidine carboxylate moiety can act as a component of the lithium-binding site, where the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the carboxylate group coordinate to the lithium ion.

The exo-receptor properties might involve the interaction of the exterior of the supramolecular assembly with other molecules or ions, potentially through hydrogen bonding or other non-covalent interactions. The endo-receptor properties would relate to the selective binding of lithium ions within a pre-organized cavity. The design of such receptors often involves rigid platforms to which the binding units are attached, creating a well-defined coordination environment for the target ion. nih.gov

The table below outlines the key features of exo- and endo-receptors in the context of lithium ion-selective supramolecular structures:

| Receptor Type | Binding Location | Key Interacting Moieties | Selectivity Driver | Potential Application |

| Endo-receptor | Internal Cavity | Pyrimidine Nitrogens, Carboxylate Oxygens | Pre-organized cavity size and geometry matching the ionic radius of Li+ | Ion sensing, ion transport |

| Exo-receptor | Exterior Surface | Functional groups on the periphery of the assembly | Surface electrostatic potential, hydrogen bonding sites | Catalysis, molecular recognition |

Crystallographic Analysis and Solid State Structures

Single Crystal X-ray Diffraction Studies of Pyrimidine (B1678525) Carboxylates and Lithium Complexes

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the atomic arrangement within a crystalline solid. Studies on lithium complexes with various pyrimidine carboxylate ligands have revealed intricate and diverse structural features. For instance, the analysis of a lithium complex with pyrimidine-4-carboxylate, specifically Bis(μ3-pyrimidine-4-carboxyl-ato)bis-(μ2-pyrimidine-4-carboxyl-ato)tetrakis-(aqua-lithium), showed the formation of a tetrameric molecule. researchgate.netresearchgate.net The asymmetric unit of this compound contains two distinct lithium(I) ions, two independent pyrimidine-4-carboxylate ligands, and two coordinated water molecules. researchgate.netresearchgate.net These components assemble into a dinuclear unit, and two of these units, related by an inversion center, form the final tetrameric structure. researchgate.netresearchgate.net

Similarly, a complex involving lithium and pyrimidine-3,6-dicarboxylate forms a two-dimensional polymeric structure. nih.gov These studies confirm that lithium ions can coordinate with both the carboxylate groups and the nitrogen atoms of the pyrimidine ring, often incorporating water molecules into the coordination sphere to achieve stable arrangements. nih.goviaea.org The precise bonding distances and angles obtained from these diffraction studies are crucial for understanding the nature of the lithium-ligand interactions. nih.gov

Unit Cell Parameters and Crystal System Determination

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined from X-ray diffraction data and define the crystal system. Many lithium-organic complexes, including those with pyrimidine-related structures, crystallize in the monoclinic system. nih.govresearchgate.net

For example, the lithium complex with pyrimidine-3,6-dicarboxylate, [Li4(C6H2N2O4)2(H2O)6]n, was found to be monoclinic with the space group P21/c. nih.gov In another case, an organic-inorganic hybrid compound, lithium m-phenylenediamine (B132917) sulfate, also crystallizes in a monoclinic system (space group P21/m). researchgate.net The determination of these parameters is the first step in a complete structure solution and provides essential information about the crystal's symmetry and packing.

Below is an interactive table summarizing unit cell parameters for representative lithium pyrimidine carboxylate and related complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| [Li4(C6H2N2O4)2(H2O)6]n (Lithium pyrimidine-3,6-dicarboxylate complex) nih.gov | Monoclinic | P21/c | 6.7014 (13) | 11.755 (2) | 12.251 (3) | 98.38 (3) | 954.8 (3) |

| Li2(C6H10N2)(SO4)2 (Lithium m-phenylenediamine sulfate) researchgate.net | Monoclinic | P21/m | 7.8689 (6) | 6.6353 (5) | 11.8322 (10) | 109.385 (3) | 582.77 (8) |

Analysis of Coordination Geometries Around Lithium Centers

The lithium(I) ion is known to exhibit flexibility in its coordination number and geometry, typically ranging from four to six. iaea.org In complexes with pyrimidine carboxylates, Li+ centers commonly display distorted tetrahedral and trigonal-bipyramidal geometries. researchgate.netresearchgate.netnih.gov

In the tetrameric lithium pyrimidine-4-carboxylate complex, one of the two independent lithium ions is in a distorted tetrahedral environment, while the other adopts a distorted trigonal-bipyramidal coordination. researchgate.netresearchgate.net Similarly, in a polymeric lithium pyrimidine-3,6-dicarboxylate structure, one Li+ ion shows a distorted tetrahedral arrangement with two water molecules and two carboxylate oxygen atoms, while a second Li+ ion is in a distorted trigonal-bipyramidal geometry, coordinated by nitrogen and oxygen atoms from the ligands and a water molecule. nih.gov In other systems, such as a heteroleptic lithium(I)–oxazoline complex, a trigonal–planar coordination geometry has been observed. nih.gov This variability highlights the influence of ligand sterics and electronic effects on the final structure.

Hydrogen Bonding Networks and Supramolecular Architectures in the Solid State

Hydrogen bonds are critical directional interactions that guide the assembly of molecules into larger, ordered supramolecular structures. In hydrated lithium pyrimidine carboxylate crystals, coordinated water molecules are key participants in these networks, acting as hydrogen bond donors. researchgate.netresearchgate.netnih.gov The acceptors are typically the uncoordinated carboxylate oxygen atoms or, in some cases, the nitrogen atoms of the pyrimidine ring. researchgate.netresearchgate.netnih.gov

Crystal Polymorphism and Crystallization Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each form possessing different physical properties. mdpi.com This phenomenon is well-documented for organic molecules involving carboxylic acids and nitrogen-containing heterocycles like pyrimidine. acs.orgresearchgate.net Polymorphs can arise from differences in molecular conformation or from variations in the hydrogen-bonding patterns that connect the molecules. mdpi.comacs.org

Crystallization studies are essential for identifying and controlling polymorphic forms. The choice of solvent, for instance, can be a determining factor. A bioactive pyrazolo[3,4-d]pyrimidine derivative was shown to crystallize into two different monoclinic polymorphs: the α-form from methanol (B129727) and the β-form from ethanol, n-propanol, and iso-propanol. mdpi.com The crucial difference between these forms lay in the hydrogen bonding, which created supramolecular chains with either helical (α-form) or zigzag (β-form) arrangements. mdpi.com Such studies are vital for producing crystalline materials with consistent and desired properties.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of chemical compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

Proton (¹H) NMR spectroscopy would reveal the specific electronic environment of each hydrogen atom in Lithium;4-phenylpyrimidine-2-carboxylate.

Phenyl Group Protons: The protons on the phenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The substitution pattern on the pyrimidine (B1678525) ring would influence the exact chemical shifts and coupling patterns. Protons closer to the electron-withdrawing pyrimidine ring would likely be deshielded and appear at a higher chemical shift (downfield).

Pyrimidine Ring Protons: The protons directly attached to the pyrimidine ring would also resonate in the aromatic region, with their chemical shifts being highly dependent on their position relative to the nitrogen atoms and the phenyl and carboxylate substituents. For instance, in related 4-(pyridyl)pyrimidine compounds, the proton at the C-2 position of the pyrimidine ring is significantly deshielded due to the adjacent nitrogen atoms. researchgate.net Similarly, the H-5 and H-6 protons on the pyrimidine ring of the target molecule would exhibit characteristic shifts and couplings. researchgate.netsemanticscholar.org

A representative ¹H NMR spectrum of a related compound, ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, shows phenyl protons as a multiplet in the δ 7.28-7.32 ppm range. rsc.org For this compound, one would expect a similar aromatic region complexity, with distinct signals for the phenyl and pyrimidine protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Typical Multiplicity |

|---|---|---|

| Phenyl Protons | 7.0 - 8.5 | Multiplet (m) |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of the molecule.

Carboxylate Carbon: The carbon atom of the lithium carboxylate group (COO⁻Li⁺) is highly deshielded and would appear significantly downfield, typically in the range of δ 170-180 ppm. nih.gov This distinct signal is a key identifier for the carboxylate functionality.

Aromatic Carbons: The carbons of the phenyl and pyrimidine rings would resonate in the aromatic region, generally between δ 120 and 160 ppm. The carbon atom attached to the lithium carboxylate group (C-2 of the pyrimidine ring) and the carbon attached to the phenyl group (C-4) would be expected at the lower field end of this range due to substituent effects. In various tin carboxylates, the carbonyl carbon resonance appears between δ 170 and 179 ppm. nih.gov Data from related phenyl-substituted heterocycles like 4-phenylpyridine (B135609) can also provide reference points for the phenyl group carbons. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylate (C=O) | 170 - 180 |

| Pyrimidine Ring Carbons | 130 - 160 |

Variable Temperature NMR Studies of Supramolecular Assemblies

Organolithium compounds, including lithium carboxylates, are known to form aggregates (dimers, tetramers, etc.) in solution. Variable Temperature (VT) NMR is a powerful tool to study the dynamic equilibria between these different aggregated states. By recording NMR spectra at different temperatures, researchers can observe changes in chemical shifts, signal broadening, or the coalescence of signals, which provides information on the thermodynamics and kinetics of the association-dissociation processes. For this compound, VT-NMR could be employed to determine its predominant aggregation state in various solvents and to calculate the energy barriers for intermolecular exchange.

¹³C NMR Study on Phenyllithium-Diazine Adducts and Dihydrodiazines

The synthesis of this compound may involve the reaction of a phenyllithium (B1222949) species with a pyrimidine derivative. Pyrimidine is a type of diazine (a six-membered ring with two nitrogen atoms). ¹³C NMR is instrumental in studying the adducts formed in such reactions. The technique can confirm the point of attachment of the phenyl group to the diazine ring and characterize the structure of any resulting dihydropyrimidine (B8664642) intermediates. The chemical shifts of the sp³-hybridized carbons in a dihydropyrimidine ring would be significantly upfield compared to the sp² carbons of the aromatic pyrimidine, providing clear evidence of adduct formation.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify functional groups within a molecule by probing their characteristic vibrational frequencies.

Carboxylate Group Vibrations: The most prominent feature in the IR spectrum would be the vibrations of the carboxylate (COO⁻) group. The asymmetric stretching vibration (ν_as(COO⁻)) typically appears as a strong band in the 1550-1650 cm⁻¹ region, while the symmetric stretching vibration (ν_s(COO⁻)) is found in the 1300-1450 cm⁻¹ range. nih.gov The large separation between these two frequencies (Δν > 200 cm⁻¹) is characteristic of a monodentate coordination of the lithium ion to the carboxylate group.

Aromatic Ring Vibrations: Both the phenyl and pyrimidine rings will exhibit characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. C-H stretching vibrations for the aromatic protons will appear above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be complementary to IR, particularly for the symmetric vibrations of the non-polar phenyl ring, which often give strong Raman signals. The breathing modes of the aromatic rings would also be observable. Studies on lithium compounds like lithium acetate (B1210297) and lithium carbonate provide a basis for interpreting the spectra. nih.govdtic.mil For instance, lithium carbide (Li₂C₂), a potential degradation product, shows a characteristic Raman peak around 1850 cm⁻¹. researchgate.net

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Asymmetric Carboxylate Stretch (ν_as(COO⁻)) | IR | 1550 - 1650 |

| Aromatic C=C / C=N Stretch | IR, Raman | 1400 - 1600 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns upon ionization.

For this compound, the molecular ion peak [M]⁺ would confirm the molecular weight. Electron Impact (EI) mass spectrometry studies on various pyrimidine derivatives show characteristic fragmentation pathways that can be extrapolated. acs.orgsapub.orgiosrjournals.org

Primary Fragmentation: A common and diagnostic fragmentation pathway for carboxylates is the loss of carbon dioxide (CO₂, 44 Da), leading to a significant [M - CO₂]⁺ fragment ion.

Ring Fragmentation: Subsequent fragmentation would likely involve the cleavage of the pyrimidine and phenyl rings. The pyrimidine ring can break apart through the loss of small neutral molecules like HCN (27 Da). acs.orgsapub.org The stability of the phenyl cation (C₆H₅⁺, m/z 77) would likely make it an observable fragment in the spectrum.

Analysis of the resulting mass-to-charge (m/z) ratios of these fragments allows for the reconstruction of the molecule's structure, confirming the presence and connectivity of the phenyl, pyrimidine, and original carboxylate moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, providing valuable information about conjugation and the presence of chromophores. In the context of "Lithium 4-phenylpyrimidine-2-carboxylate," the pyrimidine ring and the phenyl group constitute the primary chromophores, giving rise to distinct absorption bands in the UV-Vis spectrum.

The electronic transitions observed in aromatic and heteroaromatic compounds like 4-phenylpyrimidine-2-carboxylate are typically of the π → π* and n → π* type. The π → π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are generally high in energy and result in strong absorption bands. The n → π* transitions involve the excitation of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring, for instance) to a π* antibonding orbital. These transitions are typically lower in energy and have weaker absorption intensities compared to π → π* transitions.

The conjugation between the phenyl ring and the pyrimidine ring in 4-phenylpyrimidine-2-carboxylate is expected to influence the position and intensity of these absorption bands. Increased conjugation generally leads to a bathochromic (red) shift, where the absorption maximum (λmax) is shifted to a longer wavelength. This is because conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Detailed Research Findings

While specific experimental UV-Vis data for "Lithium 4-phenylpyrimidine-2-carboxylate" is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from studies on closely related phenylpyrimidine derivatives. Research on various substituted pyrimidine compounds provides a framework for understanding the electronic transitions in the target molecule. mdpi.comresearchgate.net

For instance, studies on similar pyrimidine derivatives often report strong absorption bands in the UV region, which are attributed to π → π* transitions within the aromatic systems. The precise λmax values are sensitive to the nature and position of substituents on both the pyrimidine and phenyl rings. Solvent polarity can also play a significant role in the position of absorption bands. Polar solvents may stabilize the ground or excited state differently, leading to shifts in λmax.

The absorption spectra of related pyrimidine derivatives typically show multiple absorption maxima. researchgate.net These can be attributed to different electronic transitions within the molecule. For example, a high-energy absorption band might correspond to transitions localized on the phenyl ring, while lower-energy bands could be associated with the pyrimidine ring and the conjugated system as a whole.

The following interactive table presents hypothetical, yet representative, UV-Vis absorption data for "Lithium 4-phenylpyrimidine-2-carboxylate" in a common solvent like ethanol, based on findings for analogous compounds. This data illustrates the typical electronic transitions observed for this class of molecules.

Table 1: Representative UV-Vis Absorption Data for 4-Phenylpyrimidine (B189444) Derivatives

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assignment |

| ~220 | ~25,000 | π → π* (Phenyl ring) |

| ~275 | ~15,000 | π → π* (Pyrimidine ring) |

| ~310 | ~5,000 | n → π* (Pyrimidine ring) |

The data in the table highlights the expected electronic transitions. The high molar absorptivity values for the bands at approximately 220 nm and 275 nm are characteristic of allowed π → π* transitions. The weaker absorption band at around 310 nm is consistent with a less probable n → π* transition. The presence of these distinct bands allows for the detailed characterization of the electronic structure of "Lithium 4-phenylpyrimidine-2-carboxylate" and related compounds. Further theoretical calculations can complement experimental observations to provide a more in-depth understanding of the nature of these electronic transitions. mdpi.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For Lithium 4-phenylpyrimidine-2-carboxylate, DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry and electronic structure. samipubco.comjacsdirectory.com

These calculations predict key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the geometry of the 4-phenylpyrimidine-2-carboxylate ligand is optimized to find its most stable energetic conformation. The interaction with the lithium cation is then modeled to understand the coordination environment. DFT studies on similar pyrimidine (B1678525) carboxylate systems reveal that the pyrimidine ring is typically planar, while the phenyl group may be twisted relative to it. jacsdirectory.com The carboxylate group coordinates with the lithium ion, and the specific coordination number and geometry are influenced by the surrounding environment, which can also be modeled computationally.

The electronic properties, such as the total energy and dipole moment, are also obtained from these calculations, providing insights into the molecule's stability and polarity. jacsdirectory.com

Table 1: Representative Optimized Geometrical Parameters for a Phenylpyrimidine Carboxylate Ligand (Calculated)

| Parameter | Value |

|---|---|

| C-N bond length (pyrimidine ring) | ~1.34 Å |

| C-C bond length (phenyl ring) | ~1.39 Å |

| C=O bond length (carboxylate) | ~1.25 Å |

| C-O bond length (carboxylate) | ~1.35 Å |

| Phenyl-pyrimidine dihedral angle | Variable |

Note: These are typical values based on DFT studies of related structures and may vary for the specific lithium salt.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. researchgate.netyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. samipubco.com The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. jacsdirectory.com

For Lithium 4-phenylpyrimidine-2-carboxylate, the HOMO is typically localized on the electron-rich regions of the molecule, such as the phenyl and pyrimidine rings, as well as the oxygen atoms of the carboxylate group. The LUMO, conversely, is often distributed over the pyrimidine ring, which can act as an electron-accepting moiety. The presence of the lithium ion will also influence the energies and distributions of these orbitals. FMO analysis helps in understanding how the molecule will interact with other chemical species. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Calculated)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | ~4.5 to 6.5 |

Note: These values are illustrative and based on calculations for similar aromatic carboxylate systems.

Electrostatic Potential Maps for Nucleophilic and Electrophilic Sites

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies areas of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials. researchgate.net

In the case of Lithium 4-phenylpyrimidine-2-carboxylate, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine ring, highlighting these as the primary sites for interaction with the lithium cation and other electrophiles. researchgate.net The regions around the hydrogen atoms of the phenyl and pyrimidine rings would exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interaction.

Conformational Analysis

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For Lithium 4-phenylpyrimidine-2-carboxylate, a key conformational feature is the dihedral angle between the phenyl ring and the pyrimidine ring. The rotational barrier between these two rings can be calculated to determine the most stable conformation. rsc.org

Furthermore, the coordination of the lithium ion to the carboxylate group can lead to different conformers, especially if solvent molecules are also involved in the coordination sphere. Computational methods can be used to explore the potential energy surface of the molecule, identifying various local minima corresponding to stable conformers and the transition states that connect them. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. rsc.org

Studies on Tautomerism and Isomer Stability

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. While 4-phenylpyrimidine-2-carboxylic acid could exhibit tautomerism, in its lithium salt form, the carboxylate is deprotonated. However, theoretical studies can still be conducted on the parent acid to understand the relative stabilities of potential tautomeric forms. For pyrimidine derivatives, lactam-lactim tautomerism is a common consideration, although it is not directly applicable to the 2-carboxylate structure.

Computational studies can be employed to calculate the relative energies of different constitutional isomers of the 4-phenylpyrimidine-2-carboxylate ligand to determine the most stable arrangement. nih.gov For instance, the position of the phenyl group on the pyrimidine ring can be varied, and the corresponding energies calculated to confirm the stability of the 4-phenyl isomer compared to others.

Modeling of Metal-Ligand Interactions and Coordination Thermodynamics

The interaction between the lithium cation and the 4-phenylpyrimidine-2-carboxylate ligand is a critical aspect of the compound's structure and properties. Computational models can be used to investigate the nature of this metal-ligand bond, including its strength and geometry. iaea.orgrsc.org The coordination of the lithium ion can be further explored by including solvent molecules in the calculations to simulate a more realistic chemical environment.

Thermodynamic parameters associated with the coordination process, such as the binding energy and Gibbs free energy of formation, can be calculated. These calculations provide quantitative insights into the stability of the lithium complex. Different coordination modes, such as monodentate or bidentate coordination of the carboxylate group, can be modeled to determine the most favorable arrangement. polimi.it

Electronic Charge Distribution Calculations

The distribution of electronic charge within a molecule is fundamental to its chemical properties. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom in Lithium 4-phenylpyrimidine-2-carboxylate. rsc.org

These calculations reveal how the electron density is distributed across the molecule. Typically, the oxygen atoms of the carboxylate group and the nitrogen atoms of the pyrimidine ring will have negative partial charges, while the lithium ion will have a positive charge. The carbon and hydrogen atoms will have smaller partial charges that vary depending on their chemical environment. This information is valuable for understanding the molecule's polarity, reactivity, and intermolecular interactions.

Table 3: Representative Calculated Mulliken Atomic Charges

| Atom | Partial Charge (a.u.) |

|---|---|

| Li | +0.8 to +0.9 |

| O (carboxylate) | -0.6 to -0.7 |

| N (pyrimidine) | -0.4 to -0.5 |

| C (phenyl) | Variable |

| H (phenyl) | +0.1 to +0.2 |

Note: These are representative values and the actual charges will depend on the specific computational method and basis set used.

Analysis of Molecular Properties

The theoretical and computational investigation of Lithium;4-phenylpyrimidine-2-carboxylate involves a detailed analysis of the molecular properties of its core organic structure, 4-phenylpyrimidine-2-carboxylic acid. These properties are crucial in predicting the compound's behavior in a biological system, including its absorption, distribution, metabolism, and excretion (ADME) profile. Key molecular descriptors such as Topological Polar Surface Area (TPSA), the number of hydrogen bond acceptors and donors, and the count of rotatable bonds provide valuable insights into the molecule's potential pharmacokinetic characteristics.

The molecular properties of 4-phenylpyrimidine-2-carboxylic acid have been computationally predicted and are summarized in the table below. These values are derived from its two-dimensional structure and offer a quantitative assessment of its physicochemical characteristics.

The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule that arises from polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. For 4-phenylpyrimidine-2-carboxylic acid, the calculated TPSA is 75.7 Ų. This value is instrumental in predicting the transport properties of the molecule, such as its ability to permeate cell membranes.

Hydrogen bond acceptors and donors are critical features that influence the interaction of a molecule with biological targets and its solubility in aqueous environments. The structure of 4-phenylpyrimidine-2-carboxylic acid possesses four hydrogen bond acceptors. These are located at the two nitrogen atoms of the pyrimidine ring and the two oxygen atoms of the carboxylate group. The compound has one hydrogen bond donor, which is the hydrogen atom of the carboxylic acid's hydroxyl group.

Rotatable bonds are single bonds that are not part of a ring system and connect two non-hydrogen atoms. The number of rotatable bonds in a molecule is related to its conformational flexibility. Increased flexibility can impact the binding affinity to a target protein. For 4-phenylpyrimidine-2-carboxylic acid, there are two rotatable bonds: the single bond connecting the phenyl group to the pyrimidine ring and the single bond connecting the carboxylic acid group to the pyrimidine ring. This limited number of rotatable bonds suggests a relatively rigid molecular structure.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Lithium 4-phenylpyrimidine-2-carboxylate, and what methodological considerations are critical for reproducibility?

- Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions using organolithium reagents (e.g., phenyl lithium derivatives). Key steps include:

- Precursor preparation : Reacting 4-phenylpyrimidine-2-carboxylic acid with lithium bases (e.g., LiOH) under anhydrous conditions .

- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, verified by HPLC .

- Critical parameters : Strict control of moisture, temperature (typically 0–5°C for lithiation steps), and reaction time (2–4 hours) to avoid side reactions like hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Lithium 4-phenylpyrimidine-2-carboxylate?

- Answer : A multi-technique approach is recommended:

- NMR : ¹H/¹³C NMR to confirm aromatic proton environments (δ 7.2–8.5 ppm for pyrimidine/phenyl groups) and lithium coordination shifts .

- HPLC : Reverse-phase HPLC with C18 columns (methanol/water mobile phase) to assess purity (>95%) and detect trace impurities .

- X-ray crystallography : Resolve crystal structure to confirm Li-O bonding geometry and intermolecular interactions .

- Elemental analysis : Validate empirical formula (e.g., C₁₁H₈LiN₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) across studies?

- Answer : Discrepancies often arise from methodological differences:

- Solubility conflicts : Compare solvent systems (e.g., DMSO vs. THF) and temperature gradients using standardized protocols .

- Stability variations : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolytic pathways .

- Computational validation : Apply Density Functional Theory (DFT) to predict solvation energies and correlate with experimental data .

Q. What computational modeling approaches are used to study the coordination chemistry of Lithium 4-phenylpyrimidine-2-carboxylate in supramolecular systems?

- Answer : Hybrid methods are employed:

- DFT : Optimize Li-O bond lengths and charge distribution using B3LYP/6-31G* basis sets .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) via AutoDock Vina, focusing on binding affinity (ΔG) and pose validation .

- MD simulations : Analyze stability in aqueous/organic matrices (10-ns trajectories) to assess aggregation behavior .

Q. How can researchers optimize reaction conditions to enhance yield while minimizing byproducts?

- Answer : Systematic Design of Experiments (DoE) is critical:

- Variable screening : Use Plackett-Burman designs to rank factors (e.g., temperature, catalyst loading) .

- Response surface methodology (RSM) : Identify optimal conditions (e.g., 1.2 eq. LiOH, 25°C) for maximal yield (85–90%) .

- Byproduct analysis : LC-MS to detect intermediates (e.g., decarboxylated derivatives) and adjust quenching protocols .

Methodological Challenges & Data Interpretation

Q. What strategies address conflicting biological activity data in pharmacological studies?

- Answer :

- Dose-response reevaluation : Test across a wider concentration range (nM–μM) to identify non-linear effects .

- Assay standardization : Use positive controls (e.g., cisplatin for cytotoxicity) and normalize to cell viability metrics (MTT assay) .

- Meta-analysis : Pool data from ≥3 independent studies to assess reproducibility, highlighting batch-to-batch variability .

Q. How do researchers validate the mechanistic role of Lithium 4-phenylpyrimidine-2-carboxylate in catalytic cycles?

- Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to infer rate-limiting steps .

- In-situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis (e.g., Li-O bond dynamics) .

- Theoretical modeling : Map free energy profiles using QM/MM simulations to identify transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.